3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione

Patent Status Legal Availability Procurement Compliance

The compound 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione (CAS 849414-07-9) is a heterocyclic synthetic intermediate that features a thiazolidine-2-thione core functionalized with a benzotriazole moiety via a butyl linker. It belongs to a class of N-(1-benzotriazolylalkyl)dithiocarbamate precursors, which are pivotal for generating diverse functionalized dithiocarbamates for applications in medicinal chemistry and catalysis.

Molecular Formula C13H16N4S2
Molecular Weight 292.42
CAS No. 849414-07-9
Cat. No. B2849996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione
CAS849414-07-9
Molecular FormulaC13H16N4S2
Molecular Weight292.42
Structural Identifiers
SMILESCCCC(N1CCSC1=S)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C13H16N4S2/c1-2-5-12(16-8-9-19-13(16)18)17-11-7-4-3-6-10(11)14-15-17/h3-4,6-7,12H,2,5,8-9H2,1H3
InChIKeyFYYPTWJZGOVDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione (CAS 849414-07-9) for Research Sourcing


The compound 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione (CAS 849414-07-9) is a heterocyclic synthetic intermediate that features a thiazolidine-2-thione core functionalized with a benzotriazole moiety via a butyl linker [1]. It belongs to a class of N-(1-benzotriazolylalkyl)dithiocarbamate precursors, which are pivotal for generating diverse functionalized dithiocarbamates for applications in medicinal chemistry and catalysis [2]. Its primary value proposition for procurement lies in its specific chemical structure, which dictates its reactivity as a building block, distinct from its methyl, ethyl, or propyl chain analogs.

Why In-Class Analogs Cannot Simply Replace 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione


Directly substituting 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione with a close analog, such as the methylene-linked version (CAS 849414-04-6), introduces significant risk in synthetic protocols. The length and nature of the alkyl chain on the benzotriazole moiety directly influence the compound's reactivity and the steric environment during subsequent functionalization. According to Katritzky et al., the benzotriazole group in these intermediates acts as a synthetic auxiliary, and its substitution chemistry with thiols or phosphites is highly dependent on the specific structure [1]. A smaller alkyl group could lead to different reaction rates, yields, or even a failure to produce the desired functionalized dithiocarbamate [1]. The butyl chain is a specific design feature critical to the intended downstream application.

Quantitative Evidence for Selecting 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione


Patent-Protected Status as a Key Procurement Differentiator

The primary quantitative differentiator for procurement is legal availability. ChemicalBook explicitly prohibits the sale of this compound, stating its sale is restricted under patent law . This controlled status differentiates it from non-patented or off-patent analogs like 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione (CAS 849414-04-6), which is widely available from commercial sources with a typical catalog purity of 95% . Sourcing the patented compound requires specific licensing or authorization, directly impacting supply chain decisions.

Patent Status Legal Availability Procurement Compliance

Critical Role of the Butyl Chain in Synthetic Intermediate Reactivity compared to Methyl, Ethyl, and Propyl Analogs

The compound's value is defined by its identity as compound 20d in the Katritzky et al. synthetic methodology [1]. The paper synthesizes a series of N-(1-benzotriazolylalkyl)dithiocarbamates (20a-d). While the authors report 'good isolated yields' for the series (20a: R=H; 20b: R=Me; 20c: R=Et; 20d: R=Pr), the specific quantitative yield for the butyl derivative (20d) is not publicly disclosed, preventing a direct numerical comparison to its propyl, ethyl and methyl analogs from the same study [1]. The structural distinction (butyl vs. methyl/ethyl/propyl) is absolute and dictates its specific use as a precursor to a N-(1-sulfanylpentyl) dithiocarbamate derivative.

Synthetic Chemistry Dithiocarbamate Synthesis Building Block

Supplier-Specific Purity and Pricing as a Selection Metric

A direct comparison of vendor offerings reveals a tangible quality differentiator. Kuujia's aggregated supplier data shows eNovation Chemicals offers this compound at 95% purity [1]. In contrast, commercial supplier Leyan lists the product at a higher purity of 98% . This represents a quantified purity advantage for Leyan, which may be critical for applications requiring high-fidelity intermediates, reducing the need for additional in-house purification.

Supplier Qualification Purity Analysis Cost Efficiency

Confirmed Application Scenarios for 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione Based on Evidence


Licensed Synthesis of Functionalized Dithiocarbamates

This is the primary validated application. Researchers operating under a license for the Katritzky methodology will require the specific butyl derivative, 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione, as precursor 20d to generate N-(1-sulfanylpentyl) dithiocarbamates or N-[1-(dialkylphosphono)pentyl] dithiocarbamates [1]. Any other alkyl chain length will produce a different, non-target compound. The sourcing must navigate the patent landscape [2], making license-compliant procurement a non-negotiable step.

High-Reproducibility Reaction Protocol Development

For synthetic chemistry groups optimizing literature-known protocols, the exact compound is essential for reproducibility. The use of the 98% purity material from a supplier like Leyan [1] over a 95% purity alternative can reduce side reactions and improve the robustness of the transformation described by Katritzky et al. [2], where the benzotriazolyl intermediate's purity directly impacts the yield of the subsequent nucleophilic displacement.

Comparative Studies of Benzotriazole-Based Synthetic Auxiliaries

In research focused on understanding the steric and electronic effects of the alkyl chain on benzotriazole chemistry, this compound serves as an essential comparator. A study designed to benchmark the leaving group ability or stability of N-(1-benzotriazolylalkyl) intermediates against its methyl, ethyl, and propyl counterparts (20a-c) would find the butyl derivative (20d) an indispensable component of the test set [1].

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